Lithium tri-tert-butoxyaluminohydride physical properties
Lithium tri-tert-butoxyaluminohydride physical properties
An In-depth Technical Guide to Lithium Tri-tert-butoxyaluminohydride: Properties and Applications
Introduction
Lithium tri-tert-butoxyaluminohydride, often abbreviated as LTBA or LiAlH(Ot-Bu)₃, is a highly selective and mild reducing agent pivotal in modern organic synthesis.[1][2] Its unique steric and electronic properties, conferred by the three bulky tert-butoxy groups, distinguish it from more potent hydride reagents like lithium aluminum hydride (LiAlH₄).[3] This carefully crafted structure allows for the nuanced reduction of specific functional groups, making it an invaluable tool for researchers, chemists, and professionals in drug development. This guide provides a comprehensive overview of the physical and chemical properties of lithium tri-tert-butoxyaluminohydride, its reactivity, handling protocols, and a representative experimental workflow.
Core Physical and Chemical Properties
Lithium tri-tert-butoxyaluminohydride is typically a white powder, though it is most commonly handled as a solution in an appropriate solvent like tetrahydrofuran (THF).[4] The physical properties of this reagent are summarized in the table below.
| Property | Value | Source(s) |
| Chemical Formula | C₁₂H₂₈AlLiO₃ | [5][6] |
| Molecular Weight | 254.27 g/mol | [5][7] |
| Appearance | White crystalline powder or colorless solution in THF | [5] |
| Melting Point | 300-319 °C (decomposes) | [8] |
| Boiling Point | 66 °C (as a solution in THF) | [5][8] |
| Density | Approximately 0.904 - 0.942 g/mL (for a 1.0 M solution in THF) | [8][9] |
| Solubility | Soluble in tetrahydrofuran (THF), diglyme, and ether.[4][10][11] Reacts violently with water.[11][12] | |
| CAS Number | 17476-04-9 | [5] |
Reactivity and Stability
The reactivity of lithium tri-tert-butoxyaluminohydride is moderated by the presence of its three bulky tert-butoxy groups.[3] These groups sterically hinder the approach of the hydride to less reactive functional groups, leading to its high selectivity.[3]
Key aspects of its reactivity include:
-
Moisture and Air Sensitivity : LTBA is sensitive to moisture and air.[11][13] It reacts violently with water, releasing flammable hydrogen gas.[13][12] Therefore, it must be handled under an inert atmosphere, such as nitrogen or argon.
-
Thermal Stability : While the solid is relatively stable, solutions may decompose upon prolonged storage or exposure to heat.[13] It is recommended to store it at 2-8°C.[6][8]
-
Selective Reducing Agent : LTBA is a mild reducing agent primarily used for the selective reduction of aldehydes and ketones.[1][2] It is particularly useful for the partial reduction of acid chlorides to aldehydes, a transformation that is difficult to achieve with more powerful reducing agents like LiAlH₄, which would typically proceed to the primary alcohol.[3][14][15] It generally does not reduce esters, carboxylic acids, amides, or nitriles under standard conditions.[2][4][16]
Mechanism of Action: Reduction of an Acid Chloride
The reduction of an acid chloride to an aldehyde with lithium tri-tert-butoxyaluminohydride proceeds via a nucleophilic acyl substitution mechanism. The hydride ion from the aluminohydride complex acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. This is followed by the elimination of the chloride leaving group to yield the aldehyde. The steric bulk of the tert-butoxy groups prevents a second hydride addition to the resulting aldehyde, thus stopping the reaction at the aldehyde stage.[3]
Caption: Mechanism of acid chloride reduction by LTBA.
Experimental Protocol: Reduction of an Acid Chloride to an Aldehyde
The following is a generalized, step-by-step methodology for the reduction of an acid chloride to an aldehyde using lithium tri-tert-butoxyaluminohydride.
Safety Precautions : This procedure must be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times. All glassware must be thoroughly dried before use. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
Materials :
-
Acid chloride
-
Lithium tri-tert-butoxyaluminohydride (1.0 M solution in THF)
-
Anhydrous diethyl ether or THF
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa and needles
-
Ice bath
-
Separatory funnel
Caption: Generalized workflow for acid chloride reduction.
Procedure :
-
Reaction Setup : A dry, round-bottom flask equipped with a magnetic stir bar is placed under an inert atmosphere.
-
Addition of Reactant : The acid chloride is dissolved in anhydrous diethyl ether or THF.
-
Cooling : The solution is cooled to 0 °C using an ice bath.
-
Addition of Reducing Agent : The lithium tri-tert-butoxyaluminohydride solution is added dropwise to the stirred solution of the acid chloride.
-
Reaction Monitoring : The reaction is stirred at 0 °C for 1-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Quenching : Once the reaction is complete, it is carefully quenched by the slow addition of dilute hydrochloric acid.
-
Workup : The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with diethyl ether.
-
Drying and Concentration : The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification : The resulting crude aldehyde can be purified by column chromatography or distillation.
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